molecular formula C20H23NO3S B2570684 2-(2-Methoxy-5-methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2379970-66-6

2-(2-Methoxy-5-methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2570684
CAS No.: 2379970-66-6
M. Wt: 357.47
InChI Key: CJBBHRFLQDXCMQ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a methoxy group, a methyl group, and a sulfonyl group attached to a benzene ring, along with a spiro-fused azaspiroheptane ring system. The combination of these functional groups and the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(2-Methoxy-5-methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzene Sulfonyl Intermediate: The initial step involves the sulfonylation of 2-methoxy-5-methylbenzene using a sulfonyl chloride reagent under acidic conditions to form the corresponding sulfonyl chloride intermediate.

    Nucleophilic Substitution: The sulfonyl chloride intermediate is then subjected to nucleophilic substitution with a suitable amine to introduce the azaspiroheptane moiety.

    Cyclization: The resulting intermediate undergoes cyclization under basic conditions to form the spirocyclic structure.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(2-Methoxy-5-methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new substituents.

    Cross-Coupling Reactions: The phenyl group can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and organic solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used but can include functionalized derivatives with modified chemical properties.

Scientific Research Applications

2-(2-Methoxy-5-methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.

    Medicine: The compound’s unique structure and functional groups make it a candidate for drug discovery and development, particularly in the search for new treatments for diseases such as cancer and neurological disorders.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target but may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

2-(2-Methoxy-5-methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar spirocyclic structures but differ in the substituents on the benzene ring or the azaspiroheptane moiety.

    Spirocyclic sulfonamides: These compounds share the spirocyclic structure and sulfonamide functional group but may have different substituents or ring sizes.

    Phenyl-substituted azaspiroheptanes: These compounds have the phenyl group attached to the azaspiroheptane ring but may lack the sulfonyl or methoxy groups.

The uniqueness of this compound lies in its combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-15-8-9-18(24-2)19(10-15)25(22,23)21-13-20(14-21)11-17(12-20)16-6-4-3-5-7-16/h3-10,17H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBBHRFLQDXCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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